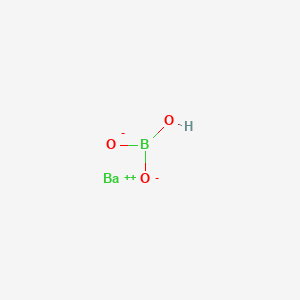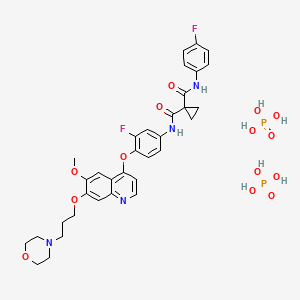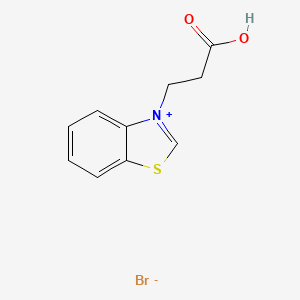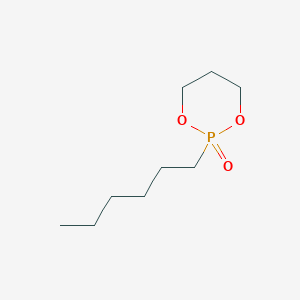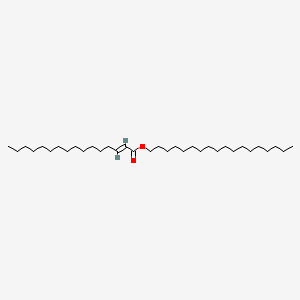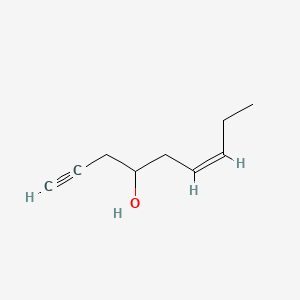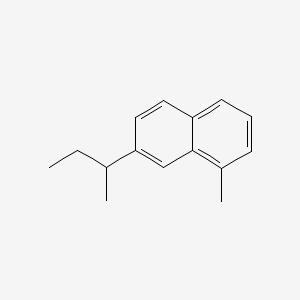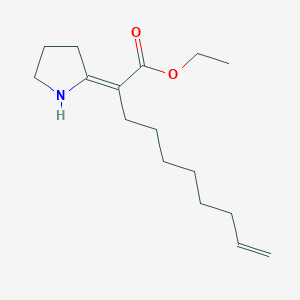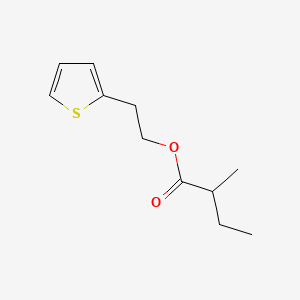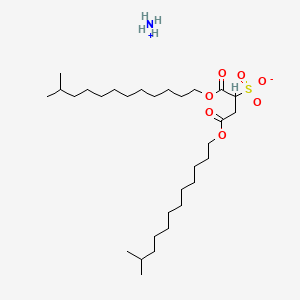
Ammonium 1,4-diisotridecyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 1,4-diisotridecyl sulphonatosuccinate is a chemical compound with the molecular formula C30H61NO7S and a molar mass of 579.87284 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 1,4-diisotridecyl sulphonatosuccinate typically involves the sulphonation of 1,4-diisotridecyl succinate followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Often an organic solvent like toluene or dichloromethane.
Catalyst: Sulphur trioxide or chlorosulphonic acid for the sulphonation step.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 1,4-diisotridecyl succinate and ammonium hydroxide.
Reaction Control: Automated systems to monitor temperature, pressure, and pH.
Purification: Multi-step purification including filtration and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 1,4-diisotridecyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulphonate esters.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products:
Oxidation: Sulphonate esters.
Reduction: Reduced forms of the sulphonate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism by which Ammonium 1,4-diisotridecyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in biological membranes, where it can disrupt membrane integrity, facilitating the release of intracellular contents .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar applications but different ionic properties.
Cetyltrimethylammonium bromide: A cationic surfactant used in similar contexts but with different molecular structure.
Triton X-100: A non-ionic surfactant with comparable uses in biological and chemical research.
Uniqueness: Ammonium 1,4-diisotridecyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ammonium ion makes it suitable for applications where a mild surfactant is required, and its long hydrophobic chains enhance its ability to form stable emulsions .
Eigenschaften
CAS-Nummer |
84540-56-7 |
|---|---|
Molekularformel |
C30H61NO7S |
Molekulargewicht |
579.9 g/mol |
IUPAC-Name |
azanium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C30H58O7S.H3N/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);1H3 |
InChI-Schlüssel |
FVWHODFNQPSRBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



